6-Boc-1,4,5,7-tetrahydropyrazolo[3,4-c]pyridine-3-carboxylic acid

Pyrazolopyridine isomerism Scaffold diversity Medicinal chemistry building blocks

6-Boc-1,4,5,7-tetrahydropyrazolo[3,4-c]pyridine-3-carboxylic acid (CAS 821785-76-6) is a Boc-protected tetrahydropyrazolo[3,4-c]pyridine-3-carboxylic acid building block. The fused [3,4-c] isomer occupies a distinct conformational space relative to the more common [3,4-b] and [4,3-b] pyrazolopyridine scaffolds, imparting differentiated reactivity in medicinal chemistry applications.

Molecular Formula C12H17N3O4
Molecular Weight 267.28 g/mol
CAS No. 821785-76-6
Cat. No. B1291410
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Boc-1,4,5,7-tetrahydropyrazolo[3,4-c]pyridine-3-carboxylic acid
CAS821785-76-6
Molecular FormulaC12H17N3O4
Molecular Weight267.28 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC2=C(C1)NN=C2C(=O)O
InChIInChI=1S/C12H17N3O4/c1-12(2,3)19-11(18)15-5-4-7-8(6-15)13-14-9(7)10(16)17/h4-6H2,1-3H3,(H,13,14)(H,16,17)
InChIKeyIHDFHXCBQLIARA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Boc-1,4,5,7-tetrahydropyrazolo[3,4-c]pyridine-3-carboxylic acid – Key Structural and Procurement Profile


6-Boc-1,4,5,7-tetrahydropyrazolo[3,4-c]pyridine-3-carboxylic acid (CAS 821785-76-6) is a Boc-protected tetrahydropyrazolo[3,4-c]pyridine-3-carboxylic acid building block [1]. The fused [3,4-c] isomer occupies a distinct conformational space relative to the more common [3,4-b] and [4,3-b] pyrazolopyridine scaffolds, imparting differentiated reactivity in medicinal chemistry applications [2]. The tert-butyl carbamate (Boc) protecting group on the piperidine nitrogen enables orthogonal deprotection strategies, while the free 3-carboxylic acid provides a handle for amide coupling or esterification without requiring an initial deprotection step [1].

Why 6-Boc-1,4,5,7-tetrahydropyrazolo[3,4-c]pyridine-3-carboxylic Acid Cannot Be Simply Replaced by In-Class Analogs


Generic substitution within the tetrahydropyrazolopyridine family is unreliable because the position of the fused pyridine nitrogen, the location of the Boc protecting group, and the presence of the 3-carboxylic acid collectively dictate reactivity, stability, and biological target engagement. The [3,4-c] isomer represents a rare scaffold class with fewer than 300,000 known variants compared to the >300,000 for the dominant [3,4-b] isomer; quantum calculations indicate an energetic penalty of approximately 9 kcal/mol for the alternative tautomeric forms that stabilize the [3,4-b] system [1]. Consequently, analogs that shift the Boc group to N1, remove the carboxylic acid, or alter the ring fusion pattern yield compounds with different hydrogen-bonding capacity (HBD = 2, HBA = 5, TPSA = 95.5 Ų for the target) [2] that will not recapitulate the same reactivity profile in downstream amide couplings, PROTAC syntheses, or kinase-inhibitor elaboration [3].

Quantitative Differentiation Evidence for 6-Boc-1,4,5,7-tetrahydropyrazolo[3,4-c]pyridine-3-carboxylic Acid (CAS 821785-76-6)


Isomeric Scaffold Rarity: [3,4-c] vs. [3,4-b] Pyrazolopyridine Prevalence

The [3,4-c] pyrazolopyridine scaffold is one of the rarest fusion isomers, with the [3,4-b] isomer dominating >300,000 known derivatives compared to a substantially smaller pool for [3,4-c] [1]. Quantum calculations on the parent heterocycle show that the 1H-[3,4-b] tautomer is energetically favored by ~9 kcal/mol over its 2H form, a gap not replicated in the [3,4-c] system, which displays distinct tautomeric equilibria and reduced aromatic stabilization [1]. This translates into a narrower commercial availability and higher synthetic value for [3,4-c] building blocks when a specific spatial orientation of the pyridine nitrogen is required for target engagement.

Pyrazolopyridine isomerism Scaffold diversity Medicinal chemistry building blocks

Computed Physicochemical Properties: logP and TPSA Differentiation vs. Aromatic [3,4-c] Congener

Computed XLogP3-AA and Topological Polar Surface Area (TPSA) values for the target tetrahydropyrazolo[3,4-c]pyridine derivative differ markedly from those of the fully aromatic 1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid, which has a predicted pKa of 11.96 ± 0.30 and a density of 1.348 g/cm³ . The target compound (XLogP3-AA = 0.8, TPSA = 95.5 Ų) [1] is significantly more polar and possesses higher hydrogen-bonding capacity (2 HBD, 5 HBA) than the aromatic parent, predicting superior aqueous solubility and distinct pharmacokinetic handling when incorporated into lead molecules.

Computed physicochemical properties Drug-likeness Lead optimization

Purity Specification and Batch-Specific QC Data Availability: 97% vs. 95% Grade

Commercially available batches of 6-Boc-1,4,5,7-tetrahydropyrazolo[3,4-c]pyridine-3-carboxylic acid are offered at two distinct purity grades: a standard 95% grade (e.g., AKSci, VWR) and a higher 97% grade (e.g., Bidepharm, Activate Scientific) . The 97% grade is accompanied by batch-specific QC documentation including NMR, HPLC, and GC spectra, enabling end-users to verify structural integrity and purity prior to use in multi-step syntheses . The 2% absolute purity difference corresponds to a 40% reduction in total impurity burden relative to the 95% grade.

Purity specification Quality control Reproducibility

Storage Condition Requirement: 2-8°C Cold-Chain vs. Ambient-Stable Analogs

The target compound requires storage at 2-8°C (refrigerated) , in contrast to the fully aromatic 1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid, which is stable at room temperature in a sealed dry environment . The specific cold-storage requirement indicates that the tetrahydropyrido core is more susceptible to oxidative degradation or decarboxylation than its aromatic counterpart, making proper cold-chain logistics essential for maintaining purity over extended periods.

Storage stability Cold-chain requirement Degradation risk

Patent-Cited Utility in Pim Kinase and Cytokine Modulation Programs

The tetrahydropyrazolo[3,4-c]pyridine scaffold is specifically claimed in patents targeting Pim kinase (Pim-1, Pim-2, Pim-3) for cancer therapy [1] and as a cytokine biosynthesis modulator for viral and neoplastic diseases [2]. These patents teach that substitution at the 6-position (the Boc site in the target compound) is critical for modulating kinase selectivity, while the 3-carboxylic acid serves as a versatile handle for further elaboration into amides and esters that optimize potency [1]. Compounds built on this scaffold have demonstrated IC50 values in the low micromolar range against Pim kinase cell lines in patent examples, though the target compound itself is a synthetic intermediate.

Pim kinase inhibition Cytokine modulation Oncology patent landscape

Optimal Application Scenarios for 6-Boc-1,4,5,7-tetrahydropyrazolo[3,4-c]pyridine-3-carboxylic Acid Based on Quantified Evidence


Pim Kinase Inhibitor Lead Generation via 3-Carboxylic Acid Amide Coupling

Medicinal chemistry teams pursuing Pim-1/2/3 inhibitors for oncology should prioritize this building block. The Boc-protected piperidine nitrogen allows late-stage diversification, while the free 3-carboxylic acid enables direct amide coupling with amine-containing fragments to explore SAR around the C3 position. The [3,4-c] scaffold is specifically claimed in Pim kinase patent families, and using this exact building block ensures the core is positioned within validated chemical space [1].

PROTAC Linker Attachment via Orthogonal Boc Deprotection

In heterobifunctional degrader (PROTAC) design, the Boc group on the piperidine nitrogen can be selectively removed under mild acidic conditions (TFA/DCM) to reveal a secondary amine for linker conjugation, while the 3-carboxylic acid remains available for parallel ligand attachment. This orthogonal protection strategy is not available with analogs that place the Boc group on the pyrazole N1 position, making the 6-Boc isomer the preferred intermediate for PROTAC syntheses requiring divergent functionalization [2].

Fragment-Based Drug Discovery Requiring High-Purity, QC-Verified Building Blocks

Fragment screening campaigns demand building blocks of verified identity and purity to avoid false positives from impurities. Procuring the 97% grade with batch-specific NMR, HPLC, and GC reports (e.g., from Bidepharm) provides the documentation necessary for GLP-like fragment library assembly. The 40% lower impurity burden compared to 95% grade material directly reduces the probability of impurity-driven assay interference .

Scaffold-Hopping from [3,4-b] to [3,4-c] for IP Diversification

Discovery programs that have established potent [3,4-b] pyrazolopyridine leads but face crowded IP landscapes can perform a scaffold hop to the [3,4-c] isomer. The distinct nitrogen positioning alters the hydrogen-bonding pattern (HBD=2, HBA=5, TPSA=95.5 Ų) and may retain target engagement while generating novel composition-of-matter patent claims. The computed logP of 0.8 for the tetrahydropyrido core supports CNS drug-likeness, broadening the therapeutic scope beyond the cardiovascular and anxiolytic indications dominated by [3,4-b] drugs such as Riociguat and Vericiguat [3].

Quote Request

Request a Quote for 6-Boc-1,4,5,7-tetrahydropyrazolo[3,4-c]pyridine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.